molecular formula C12H13F3N2O2 B6647496 N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide

N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide

Cat. No. B6647496
M. Wt: 274.24 g/mol
InChI Key: DVMIORJVCUFAGR-UHFFFAOYSA-N
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Description

N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide, also known as MTFP, is a pyridine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFP is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide is not fully understood, but it is thought to act as an inhibitor of various enzymes and signaling pathways involved in cancer cell growth and inflammation. N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and has been implicated in cancer cell growth. Additionally, N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been shown to inhibit the activity of the protein kinase C pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from damage. N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells. Additionally, N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Furthermore, N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been shown to protect neurons from damage by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has several advantages for use in lab experiments, including its small size, which allows it to penetrate cell membranes and interact with intracellular targets. Additionally, N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been shown to have low toxicity in animal models, making it a safe candidate for further research. However, N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide, including the development of more efficient and scalable methods of synthesis, the optimization of its pharmacokinetic properties, and the identification of its specific targets and mechanisms of action. Additionally, future research could focus on the use of N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide in combination with other drugs or therapies to enhance its effectiveness in the treatment of various diseases. Furthermore, N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide could be studied for its potential use in other diseases, such as cardiovascular disease and metabolic disorders. Overall, N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been synthesized using various methods, including the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 3-methyloxetan-3-ylmethanol in the presence of a base such as potassium carbonate. The reaction yields N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide as a white solid, which can be purified using column chromatography. Other methods of synthesis include the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 3-methyloxetan-3-ylamine in the presence of a base such as sodium hydride.

Scientific Research Applications

N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide has been studied for its potential use in neurological disorders, as it has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.

properties

IUPAC Name

N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-11(6-19-7-11)5-17-10(18)9-3-2-8(4-16-9)12(13,14)15/h2-4H,5-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMIORJVCUFAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CNC(=O)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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